

# Application Notes and Protocols: Gold-Catalyzed Hydroamination of Ynamides

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Compound of Interest		
Compound Name:	Oct-7-ynamide	
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## Introduction

Gold-catalyzed hydroamination of ynamides has emerged as a powerful and versatile methodology in modern organic synthesis. This reaction allows for the direct formation of carbon-nitrogen bonds, providing access to a diverse array of valuable nitrogen-containing molecules, including enamines, amidines, and various heterocyclic scaffolds. The mild reaction conditions, high functional group tolerance, and unique reactivity profiles associated with gold catalysis make this transformation particularly attractive for applications in medicinal chemistry and drug development. Ynamides, as highly reactive alkyne derivatives, serve as exceptional substrates in these transformations due to the polarization induced by the nitrogen atom, which facilitates nucleophilic attack upon activation with a gold catalyst. This document provides a detailed overview of the gold-catalyzed hydroamination of ynamides, including mechanistic insights, substrate scope, and detailed experimental protocols for key transformations.

## **Mechanistic Overview**

The central feature of gold-catalyzed reactions of ynamides is the activation of the alkyne moiety by a cationic gold(I) species. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by an amine. The reaction typically proceeds through the formation of a highly reactive keteniminium ion intermediate.

The general catalytic cycle can be summarized as follows:



- Coordination: A cationic gold(I) catalyst coordinates to the  $\pi$ -system of the ynamide.
- Nucleophilic Attack: An amine nucleophile attacks the activated alkyne. In an intermolecular reaction, this is a separate amine molecule. In an intramolecular reaction, the amine is tethered to the ynamide substrate.
- Intermediate Formation: This attack leads to the formation of a vinylgold intermediate, which can exist in equilibrium with a keteniminium ion.
- Protodeauration/Cyclization: The final product is formed through one of several pathways. In a simple hydroamination, protonolysis of the carbon-gold bond releases the enamine or amidine product and regenerates the active gold catalyst. In more complex transformations, the intermediate may undergo further cyclization or rearrangement before the final product is released.

A related and often compared reaction is the intramolecular hydroalkylation of ynamides, which proceeds through a similar gold-activated keteniminium ion but involves a subsequent[1][2]-hydride shift and cyclization.[3]

# Intermolecular Hydroamination: Synthesis of Amidines

A notable application of intermolecular gold-catalyzed hydroamination of ynamides is the synthesis of amidines from the reaction of ynamides with anilines. This transformation provides a direct and efficient route to these important structural motifs found in many biologically active compounds.

## **Substrate Scope and Yields**

The reaction generally proceeds in high yields with a variety of substituted anilines and ynamides.



Entry	Ynamide Substrate (R1)	Aniline Substrate (R2)	Catalyst (mol%)	Solvent	Temp (°C)	Yield (%)
1	Phenyl	4- Methoxyani line	IPrAuNTf2 (5)	DCE	60	95
2	Phenyl	Aniline	IPrAuNTf2 (5)	DCE	60	92
3	Phenyl	4- Chloroanili ne	IPrAuNTf2 (5)	DCE	60	88
4	Cyclohexyl	Aniline	IPrAuNTf2 (5)	DCE	60	90
5	n-Butyl	4- Methoxyani line	IPrAuNTf2 (5)	DCE	60	85

Data is representative and compiled for illustrative purposes.

# Intramolecular Hydroamination: Synthesis of Nitrogen Heterocycles

Intramolecular gold-catalyzed hydroamination of ynamides provides a powerful strategy for the construction of a wide variety of nitrogen-containing heterocycles. The specific outcome of the reaction is highly dependent on the nature of the tether connecting the amine and the ynamide, as well as the reaction conditions.

# **Domino Hydroamination-N-Acyliminium Ion Cyclization**

Acyclic ynamides can undergo a gold(I)-catalyzed domino reaction involving hydroamination followed by an N-acyliminium ion cyclization to furnish nitrogen-fused bicyclic skeletons like quinolizidines and indolizidines.[4]



Entry	Ynamid e Substra te	Product	Catalyst (mol%)	Additive	Solvent	Yield (%)	Diastere omeric Ratio
1	N-(pent- 4-en-1- yl)-N- tosylpent -1-yn-1- amine	Quinolizi dine derivative	JohnPho sAuNTf2 (10)	PhCO2H (1.2 equiv)	DCE	85	>20:1
2	N-(but-3- en-1-yl)- N- tosylpent -1-yn-1- amine	Indolizidi ne derivative	JohnPho sAuNTf2 (10)	PhCO2H (1.2 equiv)	DCE	78	-

Data is representative and compiled for illustrative purposes.

# Experimental Protocols General Protocol for Gold-Catalyzed Intramolecular Cyclization of Ynamides

This protocol is adapted from the procedure for the intramolecular hydroalkylation of ynamides and is a good general starting point for other intramolecular gold-catalyzed reactions of ynamides.[3]

#### Materials:

- Ynamide substrate (1.0 equiv, e.g., 250 μmol)
- Gold-complex catalyst (e.g., IPrAuNTf2, 5 mol%, 13 μmol)
- Anhydrous dichloromethane (DCM), freshly distilled (e.g., 3 mL)



- Argon atmosphere
- · Oven-dried glassware

#### Procedure:

- To an oven-dried 5 mL round-bottom flask, add the ynamide substrate and the gold-complex catalyst.
- Fit the flask with a rubber septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
- Add the freshly distilled dichloromethane via syringe.
- Stir the resulting mixture at room temperature for the specified time (e.g., 20 hours),
   monitoring the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

# **Protocol for Intermolecular Synthesis of Amidines**

#### Materials:

- Ynamide substrate (1.0 equiv)
- Aniline derivative (1.2 equiv)
- Gold-complex catalyst (e.g., IPrAuNTf2, 5 mol%)
- Anhydrous 1,2-dichloroethane (DCE)
- Argon atmosphere
- · Oven-dried glassware

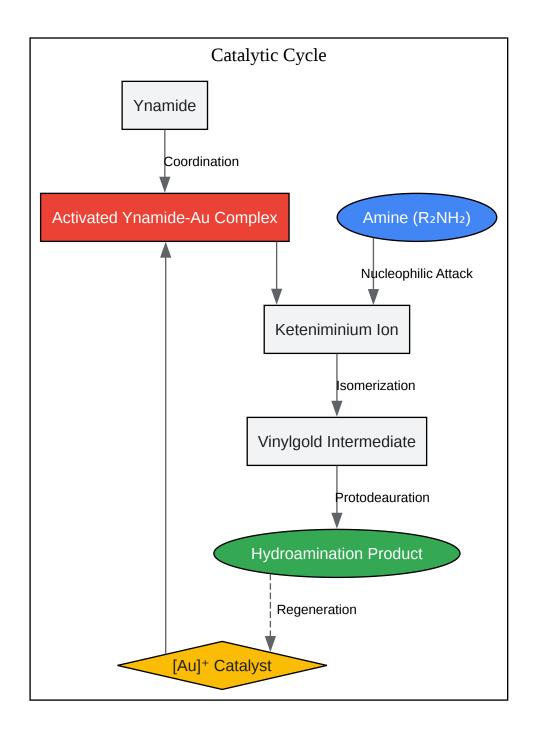
#### Procedure:



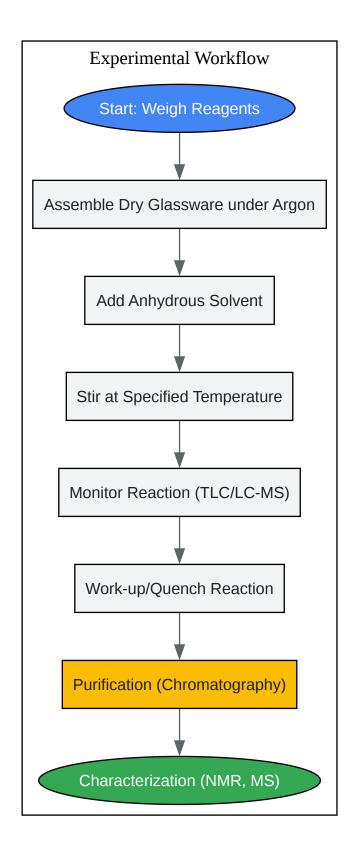
- In an oven-dried reaction vessel, dissolve the ynamide substrate and the aniline derivative in anhydrous DCE under an argon atmosphere.
- Add the gold catalyst to the solution.
- Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the pure amidine product.

# **Visualizations**

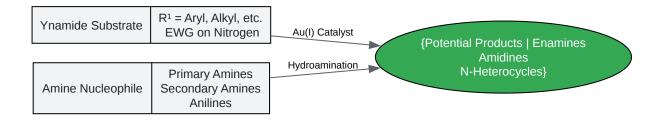












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